Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606549
InChI: InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2
SMILES:
Molecular Formula: C26H26Cl2P2Pd+2
Molecular Weight: 577.8 g/mol

Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-

CAS No.:

Cat. No.: VC16606549

Molecular Formula: C26H26Cl2P2Pd+2

Molecular Weight: 577.8 g/mol

* For research use only. Not for human or veterinary use.

Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- -

Specification

Molecular Formula C26H26Cl2P2Pd+2
Molecular Weight 577.8 g/mol
IUPAC Name dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium
Standard InChI InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2
Standard InChI Key LDJXFZUGZASGIW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Introduction

Structural Characteristics and Molecular Configuration

The compound’s structure derives from its coordination environment, where palladium(II) adopts a square-planar geometry. The dppe ligand acts as a bidentate chelating agent, binding through two phosphorus atoms to stabilize the metal center. This configuration enhances the complex’s stability and reactivity in catalytic cycles.

Ligand Effects on Electronic Properties

The electron-donating nature of the diphenylphosphine groups in dppe modulates the palladium center’s electronic environment. Compared to monodentate phosphine ligands, dppe’s chelating capability reduces ligand dissociation, thereby increasing catalytic efficiency in cross-coupling reactions. This electronic tuning is critical for optimizing oxidative addition and reductive elimination steps in catalytic cycles.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₂₆H₂₄Cl₂P₂Pd
Molecular Weight (g/mol)575.75–577.8
Coordination GeometrySquare-planar
Ligand TypeBidentate (dppe)

Synthesis and Characterization

Synthetic Methodology

The synthesis of Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- typically involves reacting palladium(II) chloride with dppe under inert conditions. A representative procedure from TCI Chemicals details the use of a Schlenk tube charged with PdCl₂(dppe), aryl iodides, and additives like HCOONa and HCOOH in a DMSO/H₂O solvent system. The reaction proceeds at 100°C for 36 hours, followed by extraction with ethyl acetate and purification via flash chromatography .

Analytical Techniques

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

This palladium complex excels in Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating carbon-carbon and carbon-nitrogen bond formations. In the Suzuki reaction, the complex mediates the coupling of aryl halides with organoboron compounds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination . For example, TCI Chemicals demonstrates its use in the cyanation of aryl halides, yielding biaryl products with high efficiency .

Mechanistic Insights

  • Oxidative Addition: The palladium center inserts into the carbon-halogen bond of aryl halides, forming a Pd(II)-aryl intermediate.

  • Transmetalation: Organoboron reagents transfer their organic group to palladium, often assisted by bases like HCOONa.

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) species, which reoxidizes to Pd(II) to complete the cycle .

Table 2: Catalytic Performance Metrics

Reaction TypeSubstrateYield (%)ConditionsSource
Suzuki CouplingAryl Iodides85–92100°C, 36 h
Buchwald-HartwigAryl Bromides78–8880°C, 24 h

Comparative Analysis with Related Palladium Complexes

Cost and Availability

At $67–199 per gram , this complex is more expensive than simpler palladium salts but offers superior performance in challenging transformations. Its commercial availability from suppliers like TCI Chemicals and VulcanChem ensures accessibility for research laboratories .

Research Findings and Advancements

Electronic Tuning for Enhanced Selectivity

Recent studies emphasize ligand electronic effects on catalytic outcomes. By modifying the dppe ligand’s substituents, researchers have achieved improved selectivity in asymmetric syntheses. For instance, electron-withdrawing groups on the phosphine aryl rings increase the palladium center’s electrophilicity, accelerating oxidative addition steps.

Applications in Medicinal Chemistry

The compound’s efficacy in forming carbon-nitrogen bonds has enabled its use in synthesizing pharmaceutical intermediates. Notably, it has been employed in the preparation of kinase inhibitors and antiviral agents, where precise control over coupling reactions is critical .

Hazard TypePrecautionary ActionSource
Skin ContactWash immediately with water
Eye ExposureRinse for 15 minutes; seek medical attention
InhalationMove to fresh air; monitor for respiratory distress

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